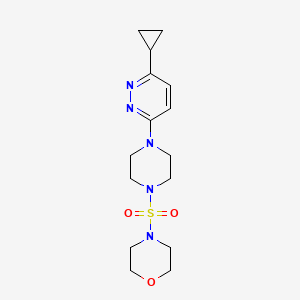

![molecular formula C18H16F3N3O2S B2721940 4-氨基-6,7-二甲氧基-3-[[3-(三氟甲基)苯基]甲基]喹唑啉-2-硫酮 CAS No. 439093-83-1](/img/structure/B2721940.png)

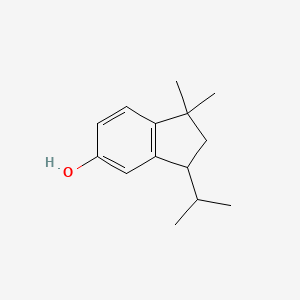

4-氨基-6,7-二甲氧基-3-[[3-(三氟甲基)苯基]甲基]喹唑啉-2-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline derivatives are N-containing heterocyclic compounds that have drawn attention due to their significant biological activities . They have been found to have a variety of therapeutic activities, including anti-cancer, anti-inflammation, anti-bacterial, analgesia, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, and anti-diabetes .

Synthesis Analysis

Quinazoline derivatives can be synthesized using a variety of methods. Some of the main classifications of these methods include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives can also vary depending on the specific method used. Some reactions that have been used in the synthesis of these compounds include Aza-Diels-Alder reaction and Imino-Diels-Alder reaction .科学研究应用

抗菌、镇痛和抗炎特性

喹唑啉衍生物已被合成并研究其抗菌、镇痛和抗炎特性。一项具体的研究概述了新型喹唑啉衍生物的设计、合成和药理筛选,强调了它们在治疗感染和炎症方面的潜力。这些化合物,包括核心喹唑啉结构的变化,对微生物表现出有希望的活性,并展示了用于疼痛和炎症管理的良好特征。这表明了利用喹唑啉支架开发新的治疗剂的潜在途径 (B. Dash, S. Dash., D. Laloo, C. Medhi, 2017).

酪氨酸激酶抑制

喹唑啉衍生物已被确定为表皮生长因子受体 (EGFR) 的酪氨酸激酶活性的有效抑制剂,而 EGFR 是癌症治疗中的一个关键靶点。这些化合物,包括 4-[(3-溴苯基)氨基]-6,7-二甲氧基喹唑啉及其类似物,已显示出极低的 IC50 值,表明在抑制 EGFR 活性方面具有很高的效力。这项研究为开发新的癌症疗法打开了可能性,重点是抑制酪氨酸激酶 (G. Rewcastle, B. Palmer, A. Bridges, et al., 1996).

用于生物分子连接的荧光特性

对 2-氨基取代喹啉的荧光特性的研究探索了它们在创建高度荧光分子方面的潜力,这些分子适用于连接到生物分子和生物聚合物。这些化合物显示出与 pH 无关的特性和大斯托克斯位移,尽管量子产率较低。这项研究突出了喹唑啉衍生物在生物成像和分子标记中的潜在应用,为生物医学成像和诊断的进一步探索奠定了基础 (W. Stadlbauer, A. B. Avhale, N. Badgujar, G. Uray, 2009).

强心活性

对喹唑啉衍生物的强心活性的研究产生了有望作为 PDE-III 抑制剂的化合物,表现出正性肌力作用。这些研究表明,基于喹唑啉的化合物在治疗心力衰竭和其他心脏疾病中具有潜在的治疗应用,通过调节心脏收缩力和血管张力 (V. Bandurco, C. F. Schwender, S. Bell, et al., 1987).

抗真菌活性

基于喹唑啉结构的新型恶二唑硫酮衍生物的合成和评价已证明对一系列病原真菌菌株具有有希望的抗真菌活性。分子对接研究进一步支持了这些化合物作为抗真菌剂的潜力,为开发针对真菌感染的治疗方法提供了新的方向 (Urja D. Nimbalkar, S. Tupe, Julio A. Seijas Vázquez, et al., 2016).

作用机制

未来方向

The future research directions for quinazoline derivatives could involve further exploration of their biological activities and potential applications in fields of biology, pesticides, and medicine . Additionally, new synthetic methods could be developed to improve the efficiency and effectiveness of their synthesis.

属性

IUPAC Name |

4-amino-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazoline-2-thione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16F3N3O2S/c1-25-14-7-12-13(8-15(14)26-2)23-17(27)24(16(12)22)9-10-4-3-5-11(6-10)18(19,20)21/h3-8H,9,22H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDBCLHGEKIMDF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(N(C(=S)N=C2C=C1OC)CC3=CC(=CC=C3)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-ol;dihydrochloride](/img/structure/B2721862.png)

![N-[4-Hydroxy-4-(methoxymethyl)oxan-3-yl]prop-2-enamide](/img/structure/B2721865.png)

![5-amino-N-(4-bromophenyl)-1-{2-[(4-methylbenzyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2721869.png)

![6-Fluoro-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2721870.png)

![5-[(4-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2721873.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)ethyl]-3-nitrobenzamide](/img/structure/B2721876.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2721879.png)

![1-(3,4-dichlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721880.png)